2,4-Dibromo-6-fluorobenzenesulfonyl chloride
Overview
Description
2,4-Dibromo-6-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2Br2ClFO2S It is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 2,4-dibromo-6-fluorobenzene. This can be achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to maintain product quality and consistency.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in this compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent in such processes to modify other molecules.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include primary and secondary amines, alcohols, and thiols.
Solvents: Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the nucleophilic attack.
Major Products:
Sulfonamides: When reacted with amines, the major products are sulfonamides, which are valuable intermediates in pharmaceutical synthesis.
Sulfonate Esters: Reaction with alcohols yields sulfonate esters, which are useful in various organic transformations.
Scientific Research Applications
2,4-Dibromo-6-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound can be employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs that target specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2,4-Dibromo-6-fluorobenzenesulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming strong sulfonamide or sulfonate ester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
2-Bromo-4,6-difluorobenzenesulfonyl chloride: This compound is similar in structure but has two fluorine atoms instead of one fluorine and one bromine.
4-Fluorobenzenesulfonyl chloride: Lacks the bromine atoms and has only a single fluorine atom.
2-Bromobenzenesulfonyl chloride: Contains only one bromine atom and no fluorine atoms.
Uniqueness: 2,4-Dibromo-6-fluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
2,4-dibromo-6-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-3-1-4(8)6(5(10)2-3)13(9,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLHJXNFRJPHIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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